molecular formula C12H11ClF3NO B6163021 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride CAS No. 1443425-16-8

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride

Cat. No.: B6163021
CAS No.: 1443425-16-8
M. Wt: 277.7
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Description

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the trifluoromethylated phenyl furan intermediate. This can be achieved through a trifluoromethylation reaction, where a trifluoromethyl group is introduced to the phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

The next step involves the formation of the methanamine group. This can be done through a reductive amination reaction, where the furan intermediate is reacted with formaldehyde and a suitable amine source under reducing conditions . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine: The non-hydrochloride form of the compound.

    3-(trifluoromethyl)phenyl furan: Lacks the methanamine group.

    Trifluoromethylated phenyl derivatives: Compounds with similar trifluoromethyl groups but different functional groups attached.

Uniqueness

1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is unique due to its combination of a trifluoromethyl group, a furan ring, and a methanamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

1443425-16-8

Molecular Formula

C12H11ClF3NO

Molecular Weight

277.7

Purity

95

Origin of Product

United States

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